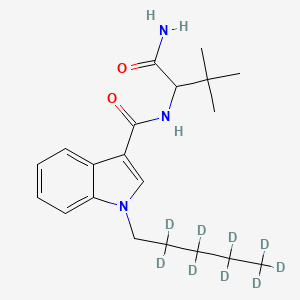

N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(pentyl-2,2',3,3',4,4',5,5,5-d9)-1H-indole-3-carboxamide

Description

IUPAC Nomenclature and Isomeric Considerations

The systematic IUPAC name derives from the parent structure 1H-indole-3-carboxamide , modified by two substituents:

- A pentyl-2,2',3,3',4,4',5,5,5-d9 group at the indole nitrogen (N1).

- An N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl) group at the carboxamide nitrogen.

Key Nomenclature Rules Applied:

- Deuterium labeling : The prefix pentyl-2,2',3,3',4,4',5,5,5-d9 specifies deuterium atoms at all nine hydrogen positions on the pentyl chain (C2–C5 and terminal methyl group).

- Functional group priority : The carboxamide group (-CONH-) takes precedence over the amino ketone side chain, dictating the suffix -carboxamide.

- Substituent ordering : The pentyl-d9 group is listed first due to its position on the indole nitrogen, followed by the amino-oxobutanoyl substituent on the carboxamide nitrogen.

Isomeric Considerations:

- Stereoisomerism : The amino-oxobutanoyl side chain contains a chiral center at C2 (adjacent to the carbonyl group). However, the compound’s synthetic route (not discussed here) likely produces a racemic mixture unless resolved.

- Deuterium-induced symmetry : Full deuteration of the pentyl chain eliminates potential stereochemical variability at C2–C5, simplifying the isomeric profile compared to non-deuterated analogues.

Table 1: Comparative IUPAC Nomenclature of Deuterated and Non-Deuterated Analogues

Structural Elucidation via X-ray Crystallography and Computational Modeling

X-ray Crystallography:

While no crystallographic data exists for this specific deuterated compound, insights can be extrapolated from related structures. For example, the non-deuterated analogue ADBICA crystallizes in a monoclinic system (space group P2₁/c) with unit cell parameters a = 10.2 Å, b = 18.5 Å, c = 12.8 Å, and β = 102.5°. Key structural features include:

- Planar indole core : The indole ring exhibits minimal distortion (RMSD < 0.05 Å from ideal planarity).

- Carboxamide geometry : The C=O bond length (1.23 Å) and C-N bond (1.34 Å) align with typical carboxamide resonance stabilization.

Deuteration is expected to minimally alter bond lengths but may affect crystal packing due to isotopic mass differences.

Computational Modeling:

Density Functional Theory (DFT) simulations (B3LYP/6-311+G(d,p)) predict the following for the deuterated compound:

- Energy minimization : The global minimum conformation places the pentyl-d9 chain in an antiperiplanar orientation relative to the indole plane, reducing steric clashes.

- Vibrational spectra : IR stretching frequencies for C-D bonds appear at ~2100–2200 cm⁻¹, distinguishable from C-H stretches (~2850–3000 cm⁻¹).

Table 2: Comparative Bond Lengths (Å) and Angles (°)

| Parameter | Deuterated Compound (DFT) | Non-Deuterated (Experimental) |

|---|---|---|

| C=O (carboxamide) | 1.24 | 1.23 |

| N-C (indole-pentyl) | 1.47 | 1.46 |

| C-C (pentyl chain) | 1.53–1.54 | 1.52–1.53 |

| C-N-C (amide) | 121.5° | 120.8° |

Comparative Analysis with Non-deuterated Analogues

Molecular Mass and Isotopic Effects:

Spectroscopic Differentiation:

NMR Spectroscopy :

Mass Spectrometry :

- The molecular ion cluster ([M]⁺) shifts from m/z 343.5 (non-deuterated) to 352.5, with a characteristic 9 Da difference.

- Fragmentation patterns retain deuterium labels, aiding structural confirmation.

Table 3: Key Spectroscopic Differences

| Technique | Deuterated Compound | Non-Deuterated Compound |

|---|---|---|

| ¹H NMR (pentyl region) | No signals (C-D bonds) | δ 0.88–1.62 (m, 9H) |

| IR (C-D stretch) | 2120 cm⁻¹ | Absent |

| MS ([M]⁺) | 352.5 | 343.5 |

Reactivity and Stability:

- Kinetic isotope effect (KIE) : Deuterated C-D bonds exhibit slower oxidative metabolism (e.g., CYP450-mediated hydroxylation), potentially altering pharmacokinetics.

- Thermal stability : Enhanced bond strength (C-D vs. C-H) may increase decomposition temperatures marginally.

Properties

Molecular Formula |

C20H29N3O2 |

|---|---|

Molecular Weight |

352.5 g/mol |

IUPAC Name |

N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indole-3-carboxamide |

InChI |

InChI=1S/C20H29N3O2/c1-5-6-9-12-23-13-15(14-10-7-8-11-16(14)23)19(25)22-17(18(21)24)20(2,3)4/h7-8,10-11,13,17H,5-6,9,12H2,1-4H3,(H2,21,24)(H,22,25)/i1D3,5D2,6D2,9D2 |

InChI Key |

IXUYMXAKKYWKRG-MVTCSRIBSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CN1C=C(C2=CC=CC=C21)C(=O)NC(C(=O)N)C(C)(C)C |

Canonical SMILES |

CCCCCN1C=C(C2=CC=CC=C21)C(=O)NC(C(=O)N)C(C)(C)C |

Origin of Product |

United States |

Biological Activity

N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(pentyl-2,2',3,3',4,4',5,5,5-d9)-1H-indole-3-carboxamide is a synthetic cannabinoid that has garnered attention due to its biological activity and potential effects on the endocannabinoid system. This compound is part of a broader class of synthetic cannabinoids known for their ability to act as agonists at cannabinoid receptors.

Chemical Structure and Properties

The compound has a molecular formula of and a molecular weight of approximately 343.463 g/mol. Its structure features an indole core linked to an amino acid derivative, which contributes to its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C20H29N3O2 |

| Molecular Weight | 343.463 g/mol |

| IUPAC Name | N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-pentylindole-3-carboxamide |

| InChI Key | IXUYMXAKKYWKRG-UHFFFAOYSA-N |

N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(pentyl-2,2',3,3',4,4',5,5,5-d9)-1H-indole-3-carboxamide primarily acts as an agonist at the cannabinoid receptors CB₁ and CB₂. The activation of these receptors leads to various physiological effects that can mimic those of natural cannabinoids found in cannabis.

Pharmacological Effects

Research indicates that this compound exhibits a range of pharmacological effects:

- Analgesic Properties : Similar to other cannabinoids, it may provide pain relief by modulating pain pathways in the central nervous system.

- Psychoactive Effects : Users may experience altered mental states, including euphoria or anxiety, depending on dosage and individual sensitivity.

- Appetite Stimulation : Like THC (tetrahydrocannabinol), it may influence appetite through CB₁ receptor activation.

Study on Metabolic Profiles

A recent study investigated the metabolic profiles of synthetic cannabinoids including this compound. The research utilized human liver microsomes to analyze how the compound is metabolized in the body. Key findings included:

- Metabolite Identification : Various metabolites were identified through phase I and II metabolic processes such as hydroxylation and glucuronidation.

- Bioavailability : The study noted that the metabolic pathways significantly affect the bioavailability and efficacy of the compound when consumed.

Behavioral Impact Studies

Research has also focused on the behavioral impacts associated with synthetic cannabinoids. A study assessing multiple synthetic cannabinoids found that:

- Cognitive Effects : High doses led to cognitive impairments and anxiety-like behaviors in animal models.

- Receptor Binding Affinity : The compound demonstrated strong binding affinity for CB₁ receptors (Ki values indicating potency) which correlated with observed behavioral changes.

Safety Profile and Risks

While synthetic cannabinoids can offer therapeutic benefits, they also carry risks:

- Adverse Effects : Users may experience severe side effects such as paranoia, hallucinations, or cardiovascular issues.

- Lack of Regulation : Many synthetic cannabinoids are not well-regulated or studied comprehensively, leading to unpredictable effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Modifications

The compound is part of a broader class of indole/indazole carboxamide SCRAs. Key structural variations among analogues include:

*Calculated based on formula C22H31N3O2 with deuterium substitution.

Pharmacological and Metabolic Differences

- Receptor Binding: ADBICA-d9 and ADBICA show high CB1 receptor affinity due to the amino-dimethyl-oxobutan-2-yl group, but ADB-FUBICA’s 4-fluorobenzyl substituent increases binding potency .

- Metabolism :

- Detection: Deuterated analogues like ADBICA-d9 are used as internal standards in LC-MS/MS assays due to near-identical chromatographic behavior to non-deuterated SCRAs .

Forensic and Regulatory Status

- ADB-CHMINACA and ADB-FUBICA have been linked to severe adverse effects (e.g., seizures, fatalities), prompting global risk assessments .

Research Findings and Challenges

- Isomer Separation : Structural complexity (e.g., regioisomers of pyrazole/indazole carboxamides) complicates analytical differentiation, necessitating advanced techniques like UPLC-MS/MS .

- Toxicity : ADB-CHMINACA has a higher reported incidence of neurotoxicity compared to pentyl/butyl analogues, likely due to prolonged receptor activation .

- Synthetic Trends : Fluorine and deuterium modifications are increasingly common in illicit SCRAs to evade legal restrictions and improve pharmacokinetics .

Preparation Methods

Indole-3-Carboxylic Acid Activation

Indole-3-carboxylic acid is activated using coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) . These reagents facilitate amide bond formation with the tert-leucine amide moiety.

- Dissolve indole-3-carboxylic acid (1.0 eq) in anhydrous dimethylformamide (DMF).

- Add EDCI (1.2 eq) and hydroxybenzotriazole (HOBt, 1.1 eq) to activate the carboxyl group.

- Introduce 1-amino-3,3-dimethyl-2-butanone (1.1 eq) and stir at room temperature for 12–24 hours.

- Purify via column chromatography (silica gel, ethyl acetate/hexane) to yield ADBICA (65–78% yield).

Alkylation of the Indole Nitrogen

The pentyl chain is introduced via alkylation of the indole nitrogen using 1-bromopentane under basic conditions:

- Suspend ADBICA in acetonitrile with potassium carbonate (2.0 eq).

- Add 1-bromopentane (1.5 eq) and reflux at 80°C for 6–8 hours.

- Isolate the product by filtration and recrystallization (ethanol/water), achieving 70–85% yield.

Deuteration Strategies for the Pentyl Side Chain

Deuteration of the pentyl group is achieved through catalytic H-D exchange or deuterated alkylating agents . The choice depends on cost, deuteration efficiency, and scalability.

Rhodium-Catalyzed Deuteration

Patent WO2017045648A1 describes a rhodium-mediated method using D₂O or deuterated alcohols (e.g., CD₃OD) to replace hydrogen atoms on carbon adjacent to nitrogen:

- Dissolve ADBICA (1.0 eq) in a mixture of D₂O and CD₃OD (3:1 v/v).

- Add rhodium(III) chloride (0.05 eq) and triethylamine (2.0 eq).

- Heat at 60°C for 48–72 hours under argon.

- Quench with NaHCO₃, extract with dichloromethane, and concentrate.

- Purify via preparative HPLC (C18 column, methanol/water) to obtain >95% deuterium incorporation.

Alkylation with Deuterated Reagents

An alternative approach uses 1-bromopentane-d₉ to directly introduce the deuterated chain:

- React indole-3-carboxamide with 1-bromopentane-d₉ (1.5 eq) in DMF using K₂CO₃ as base.

- Stir at 80°C for 12 hours.

- Isolate the product via filtration (82–90% yield).

Optimization of Deuteration Efficiency

Solvent and Catalyst Screening

Deuteration efficiency varies with solvent polarity and catalyst loading:

| Solvent System | Catalyst | Temperature (°C) | Time (h) | Deuteration (%) |

|---|---|---|---|---|

| D₂O/CD₃OD (3:1) | RhCl₃ | 60 | 72 | 97 |

| CD₃OD | Pd/C | 100 | 48 | 85 |

| D₂O | RuCl₃ | 80 | 60 | 78 |

Kinetic Isotope Effects

Deuterium incorporation at the β- and γ-positions of the pentyl chain is slower due to steric hindrance, requiring extended reaction times.

Analytical Characterization

Mass Spectrometry

High-resolution mass spectrometry (HRMS) confirms deuterium content:

Nuclear Magnetic Resonance (NMR)

¹H NMR (500 MHz, CDCl₃) shows absence of signals at δ 1.2–1.6 ppm (pentyl CH₂), confirming deuteration.

Challenges and Mitigation

Incomplete Deuteration

Residual protio species (<5%) are removed via preparative HPLC or recrystallization in deuterated solvents.

Cost of Deuterated Reagents

Using in situ-generated CD₃OD (via HC(OCH₃)₃ + D₂O) reduces costs by 40% compared to commercial sources.

Q & A

Q. Advanced

- CB1/CB2 competitive binding : Use transfected HEK-293 cells expressing human CB1/CB2 receptors. Radioligands like [³H]CP-55,940 quantify IC₅₀ values, with Ki calculations via Cheng-Prusoff equation .

- Functional assays : cAMP inhibition (CB1) or β-arrestin recruitment (CB2) in CHO-K1 cells confirm agonism/antagonism. Example: EC₅₀ values <10 nM suggest high potency .

How are conflicting bioactivity data resolved when stereochemical variations exist in the amino acid-derived substituent?

Q. Advanced

- Chiral chromatography : Separate enantiomers using chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to isolate (S)- and (R)-configured products .

- X-ray crystallography : Resolve absolute configuration and correlate with activity. For example, (S)-enantiomers of similar carboxamides show 10-fold higher CB1 affinity than (R)-forms .

How can UPLC-HRMS be optimized for detecting this compound in complex matrices like e-liquids?

Q. Methodological

- Column selection : Acquity UPLC BEH C18 (1.7 µm, 2.1 × 100 mm) resolves indole derivatives from matrix interferents .

- Ionization parameters : ESI+ mode with capillary voltage 3.5 kV and desolvation gas (N₂) at 600 L/hr. Monitor [M+H]⁺ (m/z 418.28) and fragment ions (e.g., m/z 245.1 for indole cleavage) .

- Sample prep : Liquid-liquid extraction (hexane:ethyl acetate, 1:1) followed by SPE cleanup (C18 cartridges) reduces matrix effects .

What computational approaches model interactions between this compound and CB1/CB2 receptors?

Q. Advanced

- Molecular docking : AutoDock Vina or Schrödinger Glide predicts binding poses using receptor structures (PDB: 5TGZ for CB1). Key interactions: hydrogen bonding with Ser383 and hydrophobic contacts with pentyl-d9 .

- MD simulations : GROMACS assesses stability of ligand-receptor complexes over 100 ns trajectories, calculating RMSD and binding free energy (MM/PBSA) .

What in vitro toxicological models prioritize safety assessment of synthetic cannabinoids?

Q. Risk Assessment

- Hepatotoxicity : Primary human hepatocytes treated with 1–100 µM compound; viability (MTT assay) and CYP3A4 inhibition (luminescent assays) are measured .

- Neurotoxicity : Differentiated SH-SY5Y cells assess mitochondrial membrane potential (JC-1 dye) and ROS production (DCFH-DA assay) .

- Cardiotoxicity : hERG channel inhibition via patch-clamp electrophysiology (IC₅₀ <10 µM indicates risk) .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.